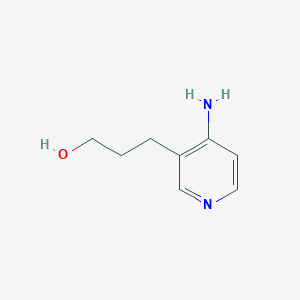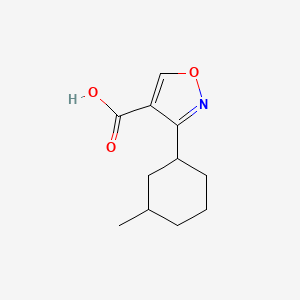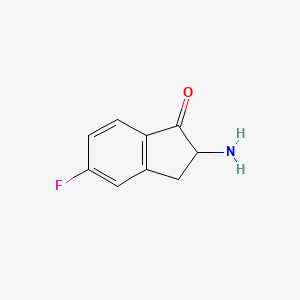
1-Ethyl-2,4,5-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C8H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and an ethyl group is attached at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4,5-trifluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1-ethylbenzene derivatives. For instance, starting with 1-ethyl-2,4,5-trichlorobenzene, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like copper(I) iodide (CuI) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to non-fluorinated benzene derivatives.
Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound more susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the ethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce any carbonyl groups formed during oxidation back to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can replace fluorine atoms under appropriate conditions.
Major Products:
Oxidation: The major product of oxidation is 1-carboxy-2,4,5-trifluorobenzene.
Reduction: Reduction typically yields this compound alcohol derivatives.
Substitution: Substitution reactions can yield various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl-2,4,5-trifluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-ethyl-2,4,5-trifluorobenzene primarily involves its interactions with various molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .
Comparaison Avec Des Composés Similaires
1,2,4-Trifluorobenzene: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
1,3,5-Trifluorobenzene: Has a different substitution pattern, affecting its chemical reactivity and applications.
1-Ethyl-3,5-difluorobenzene: Contains fewer fluorine atoms, which can alter its electronic properties and reactivity.
Uniqueness: 1-Ethyl-2,4,5-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Formule moléculaire |
C8H7F3 |
|---|---|
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
1-ethyl-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C8H7F3/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2H2,1H3 |
Clé InChI |
JUEQFQWBEOZZMT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


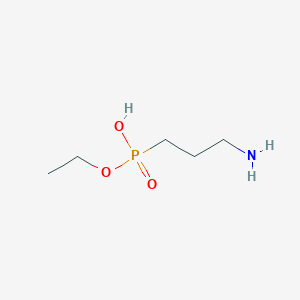
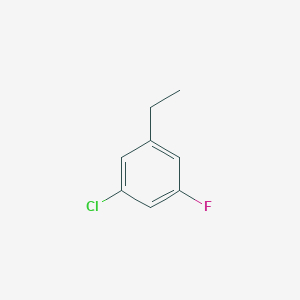
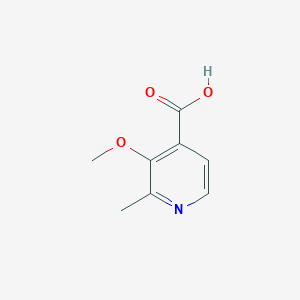
![Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
![2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol](/img/structure/B13243643.png)

![4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13243648.png)
![8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13243657.png)

